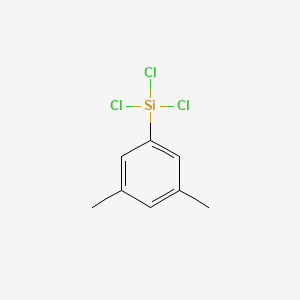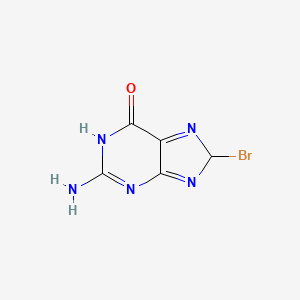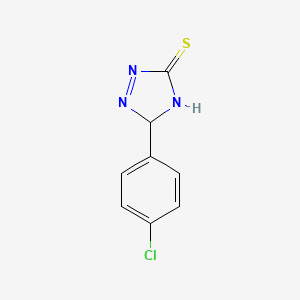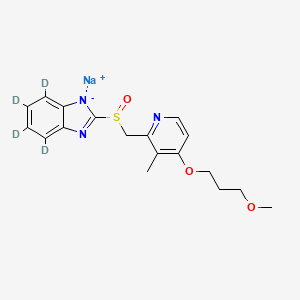
Benzene, 1,3-dimethyl-5-(trichlorosilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dimethyl-5-(trichlorosilyl)-, also known as 3,5-xylyl trichlorosilane, is an organosilicon compound with the molecular formula C8H9Cl3Si. This compound is characterized by the presence of a benzene ring substituted with two methyl groups and a trichlorosilyl group. It is used in various chemical processes and has significant industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dimethyl-5-(trichlorosilyl)- typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the trichlorosilyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various organosilicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-dimethyl-5-(trichlorosilyl)- involves the interaction of the trichlorosilane group with various nucleophiles. The silicon atom in the trichlorosilane group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new silicon-oxygen or silicon-nitrogen bonds, depending on the nucleophile involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-dimethyl-5-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a trichlorosilane group.
Benzene, 1,3-dimethyl-: Lacks the trichlorosilane group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Benzene, 1,3-dimethyl-5-(trichlorosilyl)- is unique due to the presence of the trichlorosilane group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and industrial applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H9Cl3Si |
|---|---|
Molekulargewicht |
239.6 g/mol |
IUPAC-Name |
trichloro-(3,5-dimethylphenyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
UTIDLSWCOUFQST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)[Si](Cl)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)




